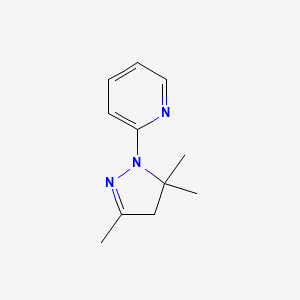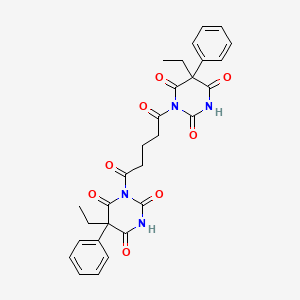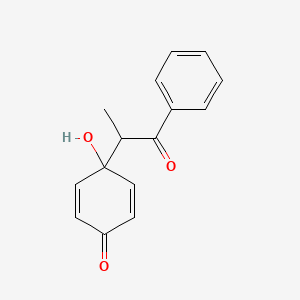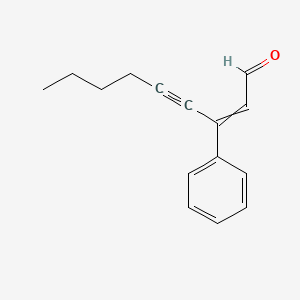
2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in developing new drugs, particularly for its antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in creating new materials with unique properties, such as fluorescence and photoluminescence.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of 2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cholinesterase enzymes, suggesting its potential use in treating neurological disorders . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use in materials science.
2-Pyrazoline, 3,5,5-trimethyl-: Similar in structure but with different functional groups, leading to varied chemical properties.
Uniqueness
2-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine is unique due to its combined pyrazole and pyridine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
110625-48-4 |
|---|---|
Formule moléculaire |
C11H15N3 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
2-(3,5,5-trimethyl-4H-pyrazol-1-yl)pyridine |
InChI |
InChI=1S/C11H15N3/c1-9-8-11(2,3)14(13-9)10-6-4-5-7-12-10/h4-7H,8H2,1-3H3 |
Clé InChI |
FDONHUWVZFRIOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)


![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)





![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
